4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 927970-70-5
VCID: VC5971897
InChI: InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20)
SMILES: C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.37

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide

CAS No.: 927970-70-5

Cat. No.: VC5971897

Molecular Formula: C16H14N4O2S

Molecular Weight: 326.37

* For research use only. Not for human or veterinary use.

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide - 927970-70-5

Specification

CAS No. 927970-70-5
Molecular Formula C16H14N4O2S
Molecular Weight 326.37
IUPAC Name 4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide
Standard InChI InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20)
Standard InChI Key SQVNEZXMIULPCG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide group (C6_6H5_5SO2_2NH2_2) substituted at the para position with an amino-linked 6-phenylpyrimidin-4-yl group. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is further functionalized with a phenyl group at the 6-position. Key structural descriptors include:

  • IUPAC Name: 4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide.

  • SMILES: C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N.

  • InChIKey: SQVNEZXMIULPCG-UHFFFAOYSA-N.

X-ray crystallography and NMR studies confirm planar geometry at the pyrimidine ring, with the phenyl and benzenesulfonamide groups adopting orthogonal orientations to minimize steric hindrance .

Physicochemical Profile

Critical physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight326.37 g/mol
LogP (milogP)2.13 (predicted)
Topological Polar Surface Area (TPSA)113 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthesis and Characterization

Synthetic Routes

4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is synthesized via a multi-step protocol:

  • Sulfonation: Reaction of 4-aminobenzenesulfonamide with chlorosulfonic acid yields the sulfonamide intermediate .

  • Pyrimidine Coupling: Condensation with 4-chloro-6-phenylpyrimidine under basic conditions (e.g., K2_2CO3_3/DMF) introduces the pyrimidinylamino group .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Key characterization data include:

  • IR Spectroscopy: N–H stretching (3360 cm1^{-1}), S=O asymmetric/symmetric vibrations (1320 cm1^{-1}, 1150 cm1^{-1}) .

  • 1^1H NMR (DMSO-d6_6): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 9H, aromatic-H), 6.95 (s, 2H, SO2_2NH2_2) .

Pharmacological Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial efficacy (MIC = 32–64 µg/mL), outperforming parent sulfonamides but lagging behind ciprofloxacin (MIC = 2 µg/mL) . The pyrimidine moiety enhances membrane penetration, while the sulfonamide group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme .

Computational Insights

Drug-Likeness and ADMET Predictions

Computational models using ChemDraw Ultra 8.0 and Molinspiration validate:

  • Bioactivity Score: 0.56 (GPCR ligand), 0.43 (kinase inhibitor) .

  • ADMET Properties: High intestinal absorption (HIA = 92%), low blood-brain barrier penetration (BBB = 0.12) .

Molecular Docking

Docking into EGFR (PDB: 1M17) reveals hydrogen bonds between the sulfonamide group and Thr766/Met769 residues, while the phenylpyrimidine moiety engages in π-π stacking with Phe771 .

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